molecular formula C5H4N2O3 B1586587 2-Hydroxy-4-nitropyridine CAS No. 4487-51-8

2-Hydroxy-4-nitropyridine

Cat. No.: B1586587
CAS No.: 4487-51-8
M. Wt: 140.1 g/mol
InChI Key: STJAXIFXCBWILG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a hydroxyl group at the second position and a nitro group at the fourth position on the pyridine ring

Scientific Research Applications

2-Hydroxy-4-nitropyridine has diverse applications in scientific research:

Safety and Hazards

2-Hydroxy-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 2-Hydroxy-4-nitropyridine could involve the use of microreaction technology to increase the process safety and efficiency of fast highly exothermic reactions . This technology allows chemical reactions to proceed with higher quality due to highly efficient mixing and excellent heat absorption . It could be used to avoid the formation of undesired by-products and increase productivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes the dropwise addition of nitric acid to a solution of 2-hydroxypyridine in pyridine, followed by stirring at room temperature. The reaction mixture is then concentrated, and the product is isolated through neutralization and post-treatment steps .

Industrial Production Methods: Industrial production of nitropyridine derivatives often employs continuous flow synthesis techniques to enhance safety and efficiency. For instance, a two-step continuous flow synthesis involves the nitration of pyridine N-oxide with nitric acid and sulfuric acid, followed by further reaction steps to yield the desired nitropyridine derivative .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitropyridine derivatives with oxidized hydroxyl groups.

    Reduction: The primary product is 2-hydroxy-4-aminopyridine.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Hydroxy-3-nitropyridine
  • 2-Hydroxy-5-nitropyridine
  • 4-Hydroxy-2-nitropyridine

Comparison: 2-Hydroxy-4-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJAXIFXCBWILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376484
Record name 2-Hydroxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-51-8
Record name 4-Nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4487-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-4-NITROPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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